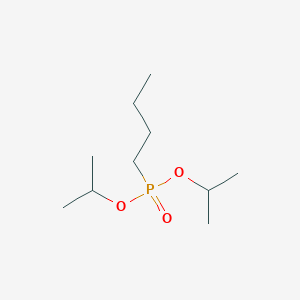

Dipropan-2-yl butylphosphonate

Description

Properties

CAS No. |

52468-61-8 |

|---|---|

Molecular Formula |

C10H23O3P |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

1-di(propan-2-yloxy)phosphorylbutane |

InChI |

InChI=1S/C10H23O3P/c1-6-7-8-14(11,12-9(2)3)13-10(4)5/h9-10H,6-8H2,1-5H3 |

InChI Key |

VATNALWEAHYDEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl butylphosphonate typically involves the reaction of butylphosphonic dichloride with isopropanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Butylphosphonic dichloride+2Isopropanol→Dipropan-2-yl butylphosphonate+2HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl butylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl butylphosphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Used as an additive in lubricants and as a flame retardant.

Mechanism of Action

The mechanism of action of Dipropan-2-yl butylphosphonate involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.

Comparison with Similar Compounds

Dibutyl Propylphosphonate (CAS 4628-12-0)

Structural Similarities and Differences :

- Core structure : Both compounds share a phosphonate backbone.

- Substituents :

- Dipropan-2-yl butylphosphonate: Butyl group + two isopropyl esters.

- Dibutyl propylphosphonate: Propyl group + two butyl esters.

- Molecular formula : C₁₁H₂₅O₃P (vs. C₁₀H₂₃O₃P for this compound).

Functional Differences :

- No analogous scheduling is reported for this compound .

Dibutyl Butylphosphonate (CAS 78-46-6)

Key Comparisons :

- Structure : Features a butylphosphonate core with two butyl ester groups (vs. isopropyl esters in this compound).

- Applications: Solvent extraction: Dibutyl butylphosphonate (DBBP) is extensively used in nuclear chemistry for thorium extraction from nitric acid solutions. For example, 30 vol% DBBP in Isopar H diluent achieves maximum extraction efficiency at ~4 N HNO₃ . this compound’s solvent properties remain understudied in comparable applications.

Tributyl Phosphate (TBP, CAS 126-73-8)

Relevance :

- Key differences :

Data Tables

Table 1: Structural and Regulatory Comparison

| Compound | CAS | Molecular Formula | Substituents | Key Applications | OEL/TLV (ppm) |

|---|---|---|---|---|---|

| This compound | 52468-61-8 | C₁₀H₂₃O₃P | Butyl + 2 isopropyl esters | Understudied | N/A |

| Dibutyl propylphosphonate | 4628-12-0 | C₁₁H₂₅O₃P | Propyl + 2 butyl esters | Controlled processes | N/A |

| Dibutyl butylphosphonate | 78-46-6 | C₁₁H₂₅O₃P | Butyl + 2 butyl esters | Thorium solvent extraction | 0.007 (HTFOEL) |

| Tributyl phosphate (TBP) | 126-73-8 | C₁₂H₂₇O₄P | Three butyl esters | Solvent, plasticizer | 0.2 (TLV-TWA) |

Table 2: Solvent Extraction Performance (Nitric Acid Systems)

| Compound | Optimal Acidity (N HNO₃) | Diluent | Extraction Efficiency |

|---|---|---|---|

| Dibutyl butylphosphonate | ~4 | Isopar H | High (thorium) |

| Tributyl phosphate (TBP) | <3 | Kerosene | Moderate |

Q & A

Q. What are the established synthesis methods for dibutyl butylphosphonate (DBBP)?

DBBP is synthesized via the Arbusov rearrangement reaction, where n-butanol reacts with phosphorus trichloride under controlled conditions. Subsequent steps involve dehydrochlorination and extraction using mineral oil processing solvents to isolate the final product . This method ensures high purity for research applications.

Q. What safety protocols are recommended for handling DBBP in laboratory settings?

Key safety measures include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Local exhaust ventilation to minimize inhalation of vapors or aerosols.

- Adherence to Protective Action Criteria (PAC): PAC-1 (0.018 ppm), PAC-2 (0.2 ppm), PAC-3 (1.2 ppm) for emergency exposure limits .

- Spill management: Collect using non-sparking tools and store in sealed containers to prevent environmental contamination .

Q. How is DBBP utilized in solvent extraction processes for metal ions?

DBBP is a key extractant in nuclear chemistry for separating thorium from nitrate solutions. A 30% (v/v) DBBP in Isopar H diluent achieves maximal thorium extraction at ~4 N HNO₃ acidity. The mechanism involves coordination of Th⁴⁺ ions with phosphoryl oxygen atoms .

Advanced Research Questions

Q. How can researchers optimize DBBP concentration in solvent systems for maximal metal ion extraction efficiency?

Systematic testing of solvent compositions (e.g., 5–30% DBBP in Isopar H) under varying acidities (1–6 N HNO₃) is critical. For thorium, 30% DBBP at 4 N HNO₃ yields a distribution coefficient (D) >100, while lower concentrations (e.g., 5% DBBP) require higher acidity but reduce selectivity .

Q. What analytical techniques are suitable for quantifying DBBP in complex matrices post-extraction?

Advanced methods include:

Q. How can researchers resolve contradictions in extraction efficiency data when varying DBBP concentrations and acidities?

Contradictions often arise from competing effects of solvent polarity and acid strength. For example:

Q. What computational models predict DBBP's behavior in solvent extraction systems?

Molecular dynamics (MD) simulations based on Hansen Solubility Parameters (HSP) model DBBP’s interactions with diluents (e.g., Isopar H) and metal ions. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.